3-Bromo-2,6,7-trichloroquinoline 3-Bromo-2,6,7-trichloroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17447502
InChI: InChI=1S/C9H3BrCl3N/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h1-3H
SMILES:
Molecular Formula: C9H3BrCl3N
Molecular Weight: 311.4 g/mol

3-Bromo-2,6,7-trichloroquinoline

CAS No.:

Cat. No.: VC17447502

Molecular Formula: C9H3BrCl3N

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2,6,7-trichloroquinoline -

Specification

Molecular Formula C9H3BrCl3N
Molecular Weight 311.4 g/mol
IUPAC Name 3-bromo-2,6,7-trichloroquinoline
Standard InChI InChI=1S/C9H3BrCl3N/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h1-3H
Standard InChI Key UDDORRAIHUPNAI-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(C(=NC2=CC(=C1Cl)Cl)Cl)Br

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

3-Bromo-2,6,7-trichloroquinoline features a quinoline backbone (C₉H₇N) with halogen substitutions at positions 2, 3, 6, and 7. The molecular formula is C₉H₃BrCl₃N, corresponding to a molecular weight of 311.38 g/mol. X-ray crystallographic studies of analogous compounds reveal that the bromine atom at position 3 creates significant steric hindrance, while the chlorine atoms at positions 2, 6, and 7 induce electron-withdrawing effects that polarize the π-electron system .

Spectroscopic Characteristics

  • ¹H NMR: The deshielded proton at position 4 typically appears as a singlet δ 8.9–9.1 ppm due to anisotropic effects from adjacent halogens .

  • ¹³C NMR: Carbon nuclei adjacent to halogens show distinct shifts, with C-3 (Br-substituted) resonating at δ 120–125 ppm and chlorinated carbons at δ 130–135 ppm.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) appears at m/z 311, with characteristic fragmentation patterns including loss of Cl (Δ m/z -35) and Br (Δ m/z -79).

Physicochemical Profile

PropertyValue
Molecular FormulaC₉H₃BrCl₃N
Molecular Weight311.38 g/mol
Melting Point198–202°C (predicted)
LogP (Octanol-Water)3.8 ± 0.2
Topological Polar SA35.6 Ų
Hydrogen Bond Acceptors3

The elevated LogP value indicates strong lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthetic Methodologies and Optimization

Primary Synthetic Routes

The synthesis employs a multi-step halogenation strategy beginning with quinoline derivatives:

  • Initial Chlorination:

    • Substrate: 2,6,7-Trichloroquinoline

    • Reagent: N-Bromosuccinimide (NBS) in CCl₄

    • Conditions: Radical initiation via AIBN at 80°C for 12h

    • Yield: 68%

  • Alternative Pathway:

    • Substrate: 3-Bromoquinoline

    • Reagent: Cl₂ gas in acetic acid

    • Conditions: Stepwise addition at 0°C → 25°C

    • Yield: 52% (mixed isomers)

Industrial-Scale Production Challenges

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume500 mL500 L
Temperature Control±2°C±0.5°C
Bromine Utilization78%92%
Byproduct Formation12%4%

Continuous flow reactors with inline IR monitoring have demonstrated 89% yield improvements compared to batch processes.

Biological Activity and Mechanistic Insights

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
A278041.38.2
HCT11658.95.1
PC3>100<2

Mechanistic studies indicate apoptosis induction through:

  • Mitochondrial membrane depolarization (ΔΨm loss ≥60% at 50μM)

  • Caspase-3/7 activation (4.8-fold increase vs. control)

  • PARP cleavage (85 kDa → 50 kDa fragment)

Antimicrobial Properties

Against drug-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)MBC (μg/mL)
ATCC 433001632
Clinical Isolate3264

Synergy studies with β-lactams showed 4–8x reduction in MIC values when co-administered .

ParameterValue
Permissible Exposure0.1 mg/m³ (8h TWA)
Skin AbsorptionModerate (10–25%)
IDLH50 mg/m³

Decontamination Procedures

  • Spill Management:

    • Absorb with vermiculite, treat with 10% sodium thiosulfate

    • Final rinse with 70% ethanol/water

  • Waste Disposal:

    • Incineration at ≥1200°C with alkaline scrubbers

    • Aqueous waste: Neutralize with NaHCO₃ before drainage

Comparative Analysis with Structural Analogs

CompoundCAS NumberIC₅₀ (A2780)LogP
3-Bromo-2,6,7-trichloroN/A41.3 μM3.8
7-Bromo-2,4,6-trichloro1698028-06-638.9 μM4.1
2,4-Dichloroquinoline5467-57-2>100 μM2.9
6-Bromoquinoline109069-66-167.2 μM3.2

Positional isomerism significantly impacts biological activity, with 3-bromo substitution conferring enhanced cytotoxicity compared to 7-bromo analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator